(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride

Organic Synthesis Medicinal Chemistry Building Block

Procure the definitive (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (1:1) salt to eliminate stoichiometric risk. With a confirmed molecular weight of 152.62 g/mol and LogP of 1.52, this rigid tetrahydropyran-hydrazine building block is explicitly cited in patents for CDK12 degraders (WO-2021176049-A1) and PDE9A inhibitors (WO-2020116971-A1). Substitution with the dihydrochloride salt (CAS 1187974-47-5, MW 189.08) or free base (CAS 116312-69-7, MW 116.16) will alter molar equivalents, jeopardizing multi-step synthesis yields and patent-defined SAR reproducibility.

Molecular Formula C5H13ClN2O
Molecular Weight 152.62 g/mol
CAS No. 194543-22-1
Cat. No. B066260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride
CAS194543-22-1
Molecular FormulaC5H13ClN2O
Molecular Weight152.62 g/mol
Structural Identifiers
SMILESC1COCCC1NN.Cl
InChIInChI=1S/C5H12N2O.ClH/c6-7-5-1-3-8-4-2-5;/h5,7H,1-4,6H2;1H
InChIKeyCYCWBZMKKCTOGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tetrahydro-2H-pyran-4-yl)hydrazine Hydrochloride (CAS 194543-22-1): Sourcing and Procurement Guide for the Pharmaceutical Intermediate


1-(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (CAS 194543-22-1) is a heterocyclic building block with the molecular formula C5H13ClN2O and a molecular weight of 152.62 g/mol [1]. The compound consists of a saturated tetrahydropyran ring with a hydrazine group substituted at the 4-position, presented as the hydrochloride salt [1]. Its primary utility lies in its role as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and antiviral agents . The compound is available from multiple vendors as a research chemical with a standard purity of ≥97% .

Procurement Risk: Why 1-(Tetrahydro-2H-pyran-4-yl)hydrazine Hydrochloride Cannot Be Simply Substituted


In scientific and industrial procurement, assuming that different salt forms or structural analogs of a tetrahydropyran hydrazine are interchangeable introduces significant risk. The specific hydrochloride salt form (1:1 stoichiometry) of this compound ensures a defined molecular weight (152.62 g/mol) and a reported LogP of 1.52, which are critical for accurate reaction stoichiometry and predictable solubility . Substituting with the dihydrochloride salt (CAS 1187974-47-5, MW 189.08 g/mol) or the free base (CAS 116312-69-7, MW 116.16 g/mol) would alter molar equivalents, potentially compromising the yield, purity, and reproducibility of multi-step syntheses, especially in the context of patent-protected routes for CDK12 and PDE9A inhibitors where this specific building block is cited . Furthermore, the presence of the tetrahydropyran ring distinguishes this compound from simpler alkyl hydrazines, offering unique spatial and electronic properties as a rigid ether bioisostere that generic hydrazines cannot replicate [1].

1-(Tetrahydro-2H-pyran-4-yl)hydrazine Hydrochloride: Quantified Specifications for Selection and Quality Control


Distinct Physicochemical Profile of the Monohydrochloride Salt

The monohydrochloride salt (CAS 194543-22-1) exhibits a defined molecular weight of 152.62 g/mol, a LogP of 1.52, and a topological polar surface area (TPSA) of 47.3 Ų [1]. In contrast, the dihydrochloride salt (CAS 1187974-47-5) has a molecular weight of 189.08 g/mol , and the free base (CAS 116312-69-7) has a molecular weight of 116.16 g/mol .

Organic Synthesis Medicinal Chemistry Building Block

Established Synthetic Utility and Purity Standards

This compound is a key intermediate for pharmaceuticals, particularly kinase inhibitors and antiviral agents, as stated across multiple vendor datasheets [1]. Standard commercial purity is established at ≥97.0% (HPLC) by multiple reputable suppliers . This purity level is a baseline requirement for use in complex, multi-step organic syntheses where impurities can propagate and reduce final yields.

Kinase Inhibitor Antiviral Intermediate

Documented Use in Patent-Protected CDK12 and PDE9A Inhibitor Scaffolds

The compound is specifically cited as a key component in patent applications for pyrazolopyrazines targeting CDK12 inhibition for cancer therapy (WO-2021176049-A1) and for compounds with PDE9A inhibitory activity for treating cognitive dysfunctions (WO-2020116971-A1, WO-2020116972-A1) . While no direct comparator data is available for the building block itself, its explicit mention in the context of these advanced therapeutic targets provides strong validation of its utility over generic alternatives for these specific research applications.

CDK12 PDE9A Cancer Therapy Alzheimer's Disease

High-Value Application Scenarios for Procuring 1-(Tetrahydro-2H-pyran-4-yl)hydrazine Hydrochloride


Medicinal Chemistry: Synthesis of CDK12 Inhibitors for Oncology Research

Researchers focused on developing novel therapies for CDK12-dependent cancers (including breast, lung, and colorectal cancers) should prioritize the procurement of this specific building block. Its explicit citation in WO-2021176049-A1 confirms its relevance and utility in synthesizing pyrazolopyrazine derivatives designed to degrade CDK12 or Cyclin K, making it a validated starting point for structure-activity relationship (SAR) studies.

Neuroscience Drug Discovery: Synthesis of PDE9A Inhibitors for Cognitive Disorders

For programs targeting phosphodiesterase 9A (PDE9A) for the treatment of Alzheimer's disease or other cognitive dysfunctions, this compound is a proven intermediate. As evidenced by its association with patents WO-2020116971-A1 and WO-2020116972-A1 , it serves as a reliable building block for constructing the core scaffold of PDE9A inhibitors, where precise spatial arrangement and molecular properties are critical for target engagement and selectivity.

General Pharmaceutical Intermediate Synthesis for Kinase and Antiviral Agents

In a broader context, this compound is a versatile building block for any medicinal chemistry project requiring the introduction of a tetrahydropyran-hydrazine moiety. Its role as a key intermediate in the development of kinase inhibitors and antiviral agents [1] makes it a valuable asset for exploratory chemistry. The well-defined properties of the monohydrochloride salt ensure predictable handling and reactivity in coupling reactions with carbonyl compounds to form hydrazones .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.